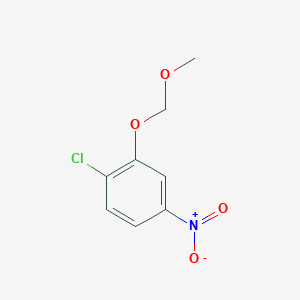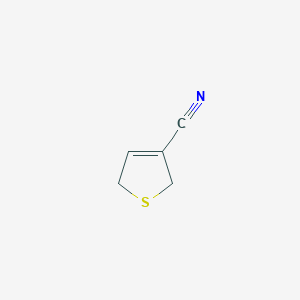
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione is an organic compound with a molecular formula of C15H11BrO2 It is a derivative of benzophenone, where the phenyl groups are substituted with a bromine atom and a propane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzophenone followed by the introduction of the propane-1,3-dione moiety. One common method involves the Friedel-Crafts acylation of 2-bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-bromoacetophenone is then subjected to a Claisen condensation with ethyl acetate to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation and Claisen condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
類似化合物との比較
Benzophenone: A parent compound with similar structural features but lacking the bromine and propane-1,3-dione moieties.
2-Bromoacetophenone: A precursor in the synthesis of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione.
1-Indanone: A structurally related compound with a broad range of biological activities.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a propane-1,3-dione moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C15H11BrO2 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
1-(2-bromophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11BrO2/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |
InChIキー |
FOYARDQRQXBRJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


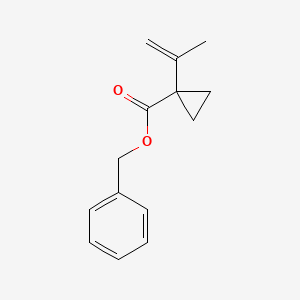
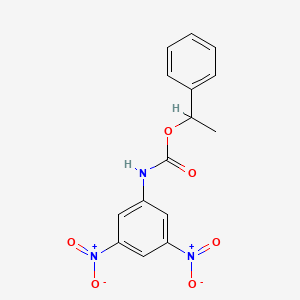

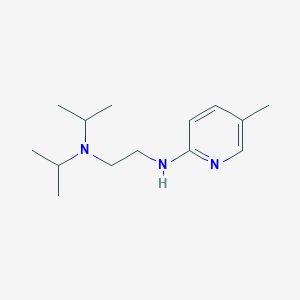
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
